![molecular formula C24H26O3 B14407256 4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 81910-74-9](/img/structure/B14407256.png)
4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C25H28O3 It is a phenolic compound characterized by the presence of two 2,6-dimethylphenol groups connected via a methylene bridge to a central 2-hydroxy-1,3-phenylene unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a methylene bridge, linking the phenolic units. The reaction conditions often include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of phenolic-based therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, the compound can form stable complexes with metal ions, which may contribute to its antioxidant activity. The methylene bridge provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar structure but with different substitution patterns on the phenolic rings.
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Used as an antioxidant in various industrial applications.
Uniqueness
4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of a central 2-hydroxy-1,3-phenylene unit. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
81910-74-9 |
|---|---|
Fórmula molecular |
C24H26O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-[[2-hydroxy-3-[(4-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-8-18(9-15(2)22(14)25)12-20-6-5-7-21(24(20)27)13-19-10-16(3)23(26)17(4)11-19/h5-11,25-27H,12-13H2,1-4H3 |
Clave InChI |
GDCQSEGHSCEXAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CC2=C(C(=CC=C2)CC3=CC(=C(C(=C3)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



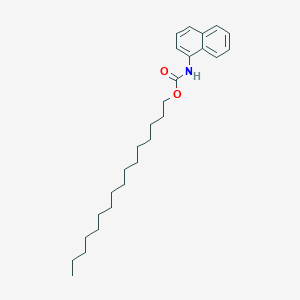
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
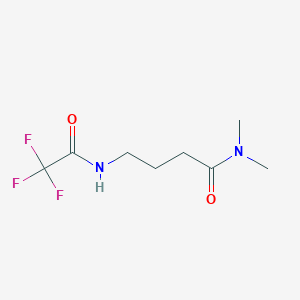

![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
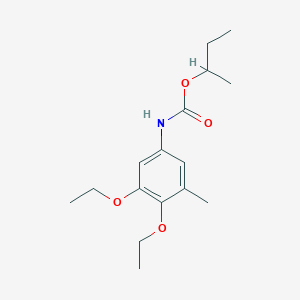
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
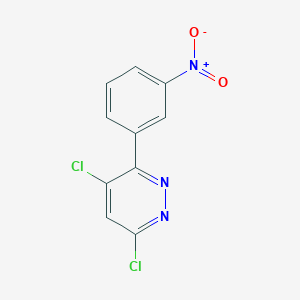

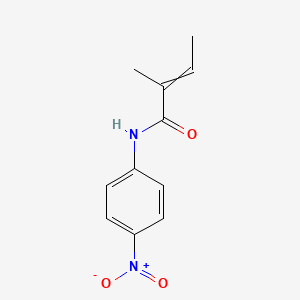
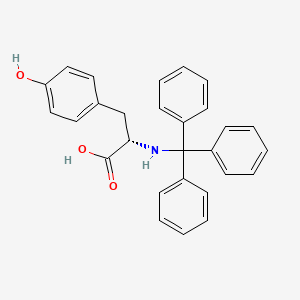
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
